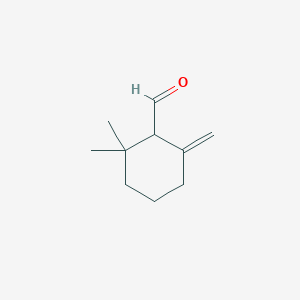
2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde
Description
2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O and a molecular weight of 152.236 g/mol This compound is characterized by a cyclohexane ring substituted with a dimethyl group and a methylene group, along with an aldehyde functional group
Properties
IUPAC Name |
2,2-dimethyl-6-methylidenecyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8-5-4-6-10(2,3)9(8)7-11/h7,9H,1,4-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKRZWYKAXBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(=C)C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448706 | |
| Record name | Cyclohexanecarboxaldehyde, 2,2-dimethyl-6-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4350-73-6 | |
| Record name | Cyclohexanecarboxaldehyde, 2,2-dimethyl-6-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-1,3-butadiene with formaldehyde in the presence of an acid catalyst . The reaction typically requires specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The methylene group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 2,2-Dimethyl-6-methylidenecyclohexane-1-carboxylic acid
Reduction: 2,2-Dimethyl-6-methylidenecyclohexane-1-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s molecular targets and pathways depend on its specific application and the biological system in which it is used .
Comparison with Similar Compounds
2,2-Dimethyl-6-methylidenecyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarbaldehyde: Lacks the dimethyl and methylene substitutions, resulting in different chemical properties and reactivity.
2,2-Dimethylcyclohexanecarbaldehyde: Similar structure but lacks the methylene group, leading to variations in reactivity and applications.
6-Methylidenecyclohexanecarbaldehyde:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


